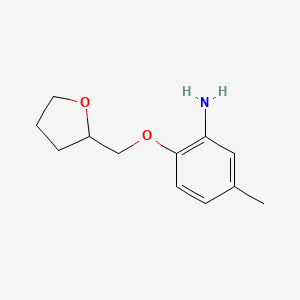

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline

Description

BenchChem offers high-quality 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHGPUWZFLWSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline: Synthesis, Identification, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical identity, outlines a plausible and detailed synthetic pathway, provides expected analytical characterization data, and explores its applications as a building block in the synthesis of active pharmaceutical ingredients (APIs). The unique structural combination of a substituted aniline and a tetrahydrofuran moiety presents a compelling scaffold for the development of novel therapeutics.

Chemical Identification and Core Properties

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline is a substituted aniline derivative characterized by a methyl group at the 5-position and a tetrahydrofurfuryl ether linkage at the 2-position of the benzene ring.

Table 1: Core Identification of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline

| Identifier | Value | Source(s) |

| CAS Number | 946728-26-3 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |

| Molecular Weight | 207.27 g/mol | [1][2] |

| MDL Number | MFCD08688400 | [1][2] |

Rationale in Drug Discovery: The Value of the Scaffold

The molecular architecture of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline incorporates two key pharmacophores that are prevalent in a wide range of biologically active molecules: the substituted aniline and the tetrahydrofuran ring.

-

Aniline Derivatives in Medicinal Chemistry : Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[1] They are present in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3] The substitution pattern on the aniline ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[4]

-

The Tetrahydrofuran Moiety : The tetrahydrofuran ring is a versatile and valuable scaffold in drug design. It can act as a bioisostere for other cyclic systems and can participate in hydrogen bonding interactions with biological targets. The incorporation of a tetrahydrofuran ring can improve a molecule's solubility, metabolic stability, and overall pharmacokinetic profile.[1]

The combination of these two moieties in 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline makes it a promising intermediate for the synthesis of novel drug candidates with potentially enhanced efficacy and safety profiles.[]

Synthetic Pathway: A Detailed Protocol

A robust and efficient synthesis of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline can be envisioned through a multi-step process, commencing with the nitration of a readily available starting material, followed by a Williamson ether synthesis, and concluding with the reduction of the nitro group to the desired aniline.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-nitroaniline from 2-Methylaniline [6]

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid.

-

Cool the flask in an ice/salt bath to -10 °C.

-

Slowly add 2-methylaniline to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C to form the o-toluidinium sulfate salt.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid and cool in an ice bath.

-

Add the nitrating mixture dropwise to the o-toluidinium sulfate solution, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution while maintaining a low temperature.

-

Collect the precipitated 2-Methyl-5-nitroaniline by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Step 2: Synthesis of 2-Methyl-5-nitrophenol

-

Dissolve the synthesized 2-Methyl-5-nitroaniline in a mixture of sulfuric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.

-

Steam distill the reaction mixture to isolate the 2-Methyl-5-nitrophenol.

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Williamson Ether Synthesis to form 2-(Tetrahydro-2-furanylmethoxy)-5-methyl-1-nitrobenzene [4][7][8][9]

-

To a round-bottom flask containing a solution of 2-Methyl-5-nitrophenol in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add tetrahydrofurfuryl bromide (or a tosylate equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by column chromatography if necessary.

Step 4: Reduction to 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline [3]

-

Dissolve the 2-(Tetrahydro-2-furanylmethoxy)-5-methyl-1-nitrobenzene in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy[11]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7-6.9 | m | 3H | Aromatic protons |

| ~ 4.2-4.4 | m | 1H | O-CH -CH₂ (tetrahydrofuran) |

| ~ 3.8-4.1 | m | 4H | NH₂ and O-CH₂ -CH |

| ~ 3.7-3.9 | m | 2H | CH₂ -O (tetrahydrofuran) |

| ~ 2.2-2.3 | s | 3H | Ar-CH₃ |

| ~ 1.8-2.1 | m | 4H | CH₂ -CH₂ (tetrahydrofuran) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145-147 | C -O (aromatic) |

| ~ 135-137 | C -NH₂ (aromatic) |

| ~ 128-130 | C -CH₃ (aromatic) |

| ~ 115-125 | Aromatic C H |

| ~ 77-79 | O-C H-CH₂ (tetrahydrofuran) |

| ~ 72-74 | O-C H₂-CH |

| ~ 68-70 | C H₂-O (tetrahydrofuran) |

| ~ 28-30 | Tetrahydrofuran C H₂ |

| ~ 25-27 | Tetrahydrofuran C H₂ |

| ~ 20-22 | Ar-C H₃ |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3450-3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1520-1480 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch |

| 1100-1050 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 207 | [M]⁺ (Molecular ion) |

| 136 | [M - C₄H₇O]⁺ |

| 122 | [M - C₅H₉O]⁺ |

| 71 | [C₄H₇O]⁺ (Tetrahydrofurfuryl fragment) |

Applications in Active Pharmaceutical Ingredient (API) Synthesis

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[] Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable aromatic ring, allows for a variety of subsequent chemical transformations.

Workflow for API Synthesis Utilizing the Intermediate

Caption: Potential synthetic routes from the title compound to diverse API candidates.

This intermediate can be utilized in:

-

Amide bond formation: The primary amine can readily react with carboxylic acids or their derivatives to form amides, a common linkage in many drug molecules.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides can yield sulfonamides, another important class of pharmacophores.

-

Heterocycle synthesis: The aniline moiety can serve as a precursor for the construction of various heterocyclic ring systems, such as benzimidazoles or quinolines, which are prevalent in medicinal chemistry.

Safety and Handling

As with all aniline derivatives, 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline is a chemical intermediate with significant potential for the synthesis of novel active pharmaceutical ingredients. Its unique combination of a substituted aniline and a tetrahydrofuran moiety provides a versatile platform for the development of new drug candidates. The synthetic route outlined in this guide offers a practical approach to its preparation, and the provided analytical data serves as a benchmark for its characterization. Further exploration of the pharmacological properties of derivatives of this compound is a promising avenue for future research in drug discovery.

References

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). MPG.PuRe. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Binoy, N., Nargund, S. L., Nargund, S. L., & Nargund, R. (n.d.). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research.

-

Huateng Pharma. (n.d.). 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline. Retrieved from [Link]

- Slanina, T., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 1380-1386.

-

PubChem. (n.d.). 2-Methyl-5-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

Pharmaceutical Technology. (2013, August 1). Advancing API Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. francis-press.com [francis-press.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Aniline Scaffold in Medicinal Chemistry: From Toxicity to Therapeutic Efficacy

Part 1: Introduction & Structural Philosophy

The aniline moiety (phenylamine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the serendipitous discovery of Mauveine to the rational design of tyrosine kinase inhibitors like Imatinib, aniline derivatives have shaped modern pharmacotherapy.

However, the scaffold presents a dichotomy: it is the backbone of life-saving therapeutics (sulfonamides, local anesthetics, kinase inhibitors) yet possesses intrinsic toxicity (methemoglobinemia, genotoxicity) that must be modulated through precise Structure-Activity Relationship (SAR) engineering. This guide dissects the biological utility of aniline derivatives, providing a roadmap for leveraging their efficacy while mitigating their metabolic liabilities.

Part 2: The Pharmacophore & SAR Logic

The biological activity of aniline is governed by the electron density on the nitrogen atom and the electronic nature of the aromatic ring.

The Nitrogen Lone Pair

The amino group (

-

SAR Insight: Modulating the basicity (

) of this nitrogen is critical. Electron-withdrawing groups (EWGs) on the ring (e.g.,

Electronic Modulation (Hammett Correlation)

Substituents at the para and meta positions dictate the scaffold's reactivity.

-

Electron Donating Groups (EDGs): Increase ring reactivity (prone to oxidation).

-

Electron Withdrawing Groups (EWGs): Stabilize the ring against metabolic attack and often improve lipophilicity (logP) for membrane permeability.

Part 3: Therapeutic Classes & Mechanisms

A. Anticancer Agents: Kinase Inhibition

The most potent application of aniline derivatives lies in Tyrosine Kinase Inhibitors (TKIs) .

-

Mechanism of Action: Aniline-based TKIs (e.g., Gefitinib, Erlotinib) function as ATP-competitive inhibitors. The aniline NH group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

Signaling Pathway: By blocking the ATP pocket, these drugs prevent autophosphorylation of receptors like EGFR, halting downstream signaling cascades (RAS/RAF/MEK/ERK) responsible for proliferation.

Visualization: EGFR Signaling Inhibition

Caption: Mechanism of Aniline-based TKIs blocking the EGFR-Ras-Raf transduction cascade.

B. Antimicrobial Agents: Sulfonamides & Schiff Bases

-

Sulfonamides: The p-aminobenzenesulfonamide moiety mimics p-aminobenzoic acid (PABA).

-

Target: Dihydropteroate synthase (DHPS).

-

Result: Inhibition of folate synthesis, leading to bacteriostasis.

-

-

Schiff Bases (Azomethines): Formed by condensing aniline with aldehydes.[1][2]

-

Target: Recent studies suggest DNA intercalation and disruption of bacterial cell walls.

-

Part 4: Toxicology & Metabolism (The Bioactivation Problem)

The primary failure point for aniline drugs is Bioactivation . The liver metabolizes unhindered anilines into toxic species.

The Mechanism of Methemoglobinemia[3][4][5]

-

N-Hydroxylation: CYP450 enzymes (specifically CYP2E1) oxidize aniline to N-hydroxyaniline (Phenylhydroxylamine).

-

Redox Cycling: Phenylhydroxylamine oxidizes Hemoglobin (

) to Methemoglobin ( -

Carcinogenicity: N-hydroxy metabolites can form DNA adducts if not conjugated by Glucuronidation.

Visualization: Metabolic Bioactivation

Caption: The "Lethal Synthesis" pathway: CYP-mediated oxidation leads to methemoglobinemia.

Part 5: Experimental Protocols

Protocol A: Synthesis of Aniline Schiff Bases (Antimicrobial Candidates)

Why this protocol? Schiff bases are the most accessible entry point for derivatizing anilines to reduce toxicity and enhance lipophilicity.

Reagents: Substituted Aniline (0.01 mol), Aromatic Aldehyde (0.01 mol), Ethanol (Absolute), Glacial Acetic Acid.

-

Preparation: Dissolve 0.01 mol of the aniline derivative in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 0.01 mol of the aromatic aldehyde (e.g., benzaldehyde) dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

Reflux: Connect a condenser and reflux the mixture at 70-80°C for 3–5 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 6:4).

-

Isolation: Pour the reaction mixture into ice-cold water. The Schiff base will precipitate.[2]

-

Purification: Filter the precipitate and recrystallize from hot ethanol to yield pure crystals.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Why this protocol? Essential for determining the therapeutic window (Anticancer efficacy vs. General toxicity).

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Cell lines (e.g., HeLa, MCF-7).

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h at 37°C. -

Treatment: Add graded concentrations of the aniline derivative (0.1 – 100

). Include a DMSO control (<0.5%) and a positive control (e.g., Cisplatin). -

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable mitochondria reduce yellow MTT to purple formazan. -

Solubilization: Aspirate media and add 150

DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Part 6: Comparative Data Summary

Table 1: Representative Biological Activities of Aniline Derivatives

| Derivative Class | Target / Mechanism | Typical | Key Toxicity Risk |

| Sulfonamides | DHPS Inhibitor (Folate pathway) | MIC: 4–64 | Hypersensitivity (SJS) |

| 4-Anilinoquinazolines | EGFR Kinase Inhibitor (ATP Site) | Skin Rash, Diarrhea | |

| Aniline Mustards | DNA Alkylation / Cross-linking | Bone Marrow Suppression | |

| Benzothiazole Anilines | DNA Minor Groove Binder | Hepatotoxicity |

References

-

BenchChem. (2025).[3] Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors. Retrieved from

-

Jenkins, F. P., et al. (1972). "The no-effect dose of aniline in human subjects and a comparison of aniline toxicity in man and the rat." Food and Cosmetics Toxicology.

-

Kiese, M. (1974).[4] Methemoglobinemia: A Comprehensive Treatise. CRC Press.

-

Modick, H., et al. (2016). "Human metabolism and excretion kinetics of aniline after a single oral dose." Archives of Toxicology.

-

Nikam, et al. (2020). "Synthesis of Schiff's Bases With Simple Synthetic Approach." Asian Journal of Pharmaceutical Research and Development.

-

Khan, M. F., et al. (2025). "Molecular Mechanism of Aniline Induced Spleen Toxicity." Toxicology Letters.

Sources

Methodological & Application

Application Note: 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline in Drug Discovery

[1][2]

Executive Summary & Compound Profile

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline is a specialized aniline derivative featuring a chiral tetrahydrofuran ether linkage.[1] In drug design, this scaffold is utilized to enhance the physicochemical properties of aromatic ligands. The tetrahydrofuran ring acts as a hydrogen bond acceptor and metabolic "soft spot" modulator, while the 5-methyl group provides steric bulk that can lock active conformations in enzyme pockets (e.g., EGFR, VEGFR kinase domains).

Chemical Identity

| Parameter | Specification |

| IUPAC Name | 5-Methyl-2-[(tetrahydrofuran-2-yl)methoxy]aniline |

| CAS Number | 946728-26-3 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| Key Functionality | Primary Amine (Nucleophile), Ether Linkage, Chiral Center (C2 of THF) |

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize high-purity 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline from commercially available precursors.

Mechanism: Nucleophilic Aromatic Substitution (

Pathway Diagram

Caption: Two-step synthetic route involving O-alkylation of the nitrophenol followed by catalytic hydrogenation.

Step 1: O-Alkylation (Ether Formation)

Reagents: 2-Nitro-5-methylphenol (1.0 eq), Tetrahydrofurfuryl bromide (1.2 eq), Potassium Carbonate (

-

Setup: Charge a 3-neck round-bottom flask with 2-Nitro-5-methylphenol and anhydrous DMF (5 mL/g) under nitrogen atmosphere.

-

Base Addition: Add

in a single portion. Stir for 15 minutes at room temperature to facilitate phenoxide formation. -

Alkylation: Add Tetrahydrofurfuryl bromide dropwise via a syringe pump to control exotherm.

-

Reaction: Heat the mixture to 80°C and stir for 12–16 hours.

-

Self-Validation Point: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (

) should disappear, and a less polar product (

-

-

Workup: Cool to RT. Pour into ice-water (10x volume). Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Step 2: Nitro Reduction

Reagents: Nitro intermediate (from Step 1), 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon or 1 atm).

-

Setup: Dissolve the nitro intermediate in Methanol (10 mL/g).

-

Catalyst: Carefully add 10% Pd/C under an inert argon stream (Caution: Pyrophoric).

-

Hydrogenation: Purge with

and stir under a hydrogen balloon at Room Temperature for 4–6 hours.-

Self-Validation Point: The yellow color of the nitro compound solution will fade to colorless/pale pink. LC-MS should show a mass shift of -30 Da (loss of

, gain of

-

-

Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure to yield the target aniline.

Downstream Applications & Protocols

This aniline is primarily used as a nucleophile to generate Urea or Quinazoline scaffolds in kinase inhibitor synthesis.

Application A: Synthesis of Urea-Based Kinase Inhibitors

Used to synthesize analogs of drugs like Sorafenib or Regorafenib where the aniline headgroup determines binding specificity.[1]

Protocol:

-

Activation: Dissolve the target isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in dry DCM.[1]

-

Coupling: Add 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline (1.0 eq) dissolved in DCM dropwise at 0°C.

-

Completion: Stir at RT for 2 hours. The urea product typically precipitates.

-

Validation:

H NMR will show the disappearance of the aniline

Application B: Synthesis of Quinazoline EGFR Inhibitors

Used to introduce the ether side chain into the 4-position of the quinazoline core (similar to Gefitinib/Erlotinib analogs).

Workflow Diagram

Caption: Workflow for coupling the aniline to a chloropyrimidine/quinazoline core.

Protocol:

-

Solvent: Use Isopropanol (IPA) or Acetonitrile.

-

Conditions: Reflux 4-chloro-quinazoline derivative with the aniline (1.1 eq) for 4–12 hours.

-

Isolation: The product often crystallizes as the HCl salt upon cooling. Filter and wash with cold IPA.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Optimal Range | Impact of Deviation |

| Alkylation Temp | 75–85°C | <70°C: Incomplete reaction.[1] >90°C: Elimination of furfuryl bromide side product. |

| Base Stoichiometry | 2.0–2.5 eq | Insufficient base leads to mono-alkylation failure; excess is generally tolerated.[1] |

| Hydrogenation Pressure | 1–3 atm | High pressure not required; excessive pressure may reduce the furan ring (rare but possible). |

| Water Content | <0.1% (Step 1) | Water competes with phenol for the alkyl bromide, forming alcohol byproducts. |

Troubleshooting Guide:

-

Issue: Low yield in Step 1.

-

Issue: Product oil is dark/tarry.

Analytical Reference Data

To validate the integrity of the synthesized compound, compare against these expected parameters:

References

-

Synthesis of Alkoxy Anilines

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General SnAr and Reduction protocols).

-

-

Tetrahydrofuran Moiety in Drug Design

-

Compound Data & CAS Verification

- Kinase Inhibitor Synthesis Protocols: Zhang, J., et al. (2009). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters. (General protocol for Aniline-Quinazoline coupling).

Disclaimer: This document is for research and development purposes only. All synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]

- 2. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 医药中间体 [huatengsci.com]

- 4. Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

Application Note: Aniline Derivatives in Pharmaceutical Development

From Structural Alert to Clinical Candidate: A Comprehensive Guide

Introduction: The Aniline Paradox

The aniline (phenylamine) moiety is a pharmacophore paradox. It is ubiquitous in blockbuster drugs—serving as the hinge-binding motif in kinase inhibitors (e.g., Gefitinib, Ibrutinib) and the core of many GPCR ligands. Yet, it is historically classified as a "structural alert" in toxicology.

Unsubstituted or improperly substituted anilines are prone to metabolic bioactivation by Cytochrome P450 enzymes (CYPs), leading to reactive quinone imines or nitroso species. These electrophiles can covalently bind to hepatic proteins (causing idiosyncratic hepatotoxicity) or oxidize hemoglobin (causing methemoglobinemia).

This guide provides the protocols to navigate this landscape: designing for stability, synthesizing with precision, and validating safety early.

Part 1: Rational Design & Structural Optimization

Objective: Mitigate metabolic liability while maintaining potency.

The primary failure mode for aniline drugs is bioactivation at the nitrogen (N-oxidation) or the para-position (C-oxidation).

Optimization Strategies

-

Electronic Deactivation: Introduction of electron-withdrawing groups (EWGs) like Fluorine (-F) or Trifluoromethyl (-CF3) on the ring reduces the electron density on the nitrogen, making it less susceptible to N-oxidation.

-

Steric Blocking: Substitution at the ortho position twists the aniline out of planarity with the aromatic ring, reducing conjugation and hindering enzymatic access.

-

Metabolic Soft-Spot Blocking: Blocking the para position prevents the formation of quinone imines.

Figure 1: Strategic decision tree for mitigating aniline-associated toxicity risks during Lead Optimization.

Part 2: Synthetic Methodology (Buchwald-Hartwig Amination)

Context: Traditional nucleophilic aromatic substitution (SNAr) requires strong electron-withdrawing groups on the aryl halide. For complex pharmaceutical scaffolds, the Buchwald-Hartwig Cross-Coupling is the industry standard, allowing coupling of amines with unactivated aryl chlorides/bromides.

Protocol: Pd-Catalyzed C-N Coupling

Scope: Synthesis of a generic drug-like diarylamine intermediate.

Reagents & Equipment:

-

Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: XPhos or BrettPhos (Critical for sterically hindered anilines).

-

Base: Cs₂CO₃ (weak base, functional group tolerant) or NaOtBu (strong base, faster reaction).

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

-

Atmosphere: Argon or Nitrogen (Strict exclusion of O₂ is required).

Step-by-Step Workflow:

-

Preparation (Glovebox or Schlenk Line):

-

Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under Argon flow.

-

Add Aryl Halide (1.0 equiv, e.g., 1.0 mmol) and Aniline derivative (1.2 equiv).

-

Add Base: Cs₂CO₃ (2.0 equiv). Note: If using NaOtBu, add it here. If using liquid bases like DBU, add after solvent.

-

-

Catalyst Addition:

-

Add Pd(OAc)₂ (1-2 mol%) and XPhos (2-4 mol%).

-

Expert Tip: Pre-complexing the catalyst and ligand in a separate vial for 5 mins in solvent can increase reproducibility.

-

-

Reaction:

-

Evacuate and backfill with Argon (3 cycles).

-

Inject Anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M).

-

Heat to 80–100°C in an oil bath. Monitor by TLC or LC-MS every 2 hours.

-

-

Workup:

-

Cool to room temperature. Filter through a pad of Celite to remove Palladium black and inorganic salts.

-

Rinse with EtOAc. Concentrate in vacuo.

-

Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Figure 2: Decision workflow for optimizing Buchwald-Hartwig amination reactions.

Part 3: Safety & Toxicology (Reactive Metabolite Trapping)

Context: To comply with FDA MIST (Metabolites in Safety Testing) guidance, you must determine if your aniline derivative forms "disproportionate metabolites." The gold standard is the Glutathione (GSH) Trapping Assay .

Protocol: GSH Trapping Assay

Objective: Detect reactive quinone imines or nitrenium ions before they cause toxicity in vivo.

Materials:

-

Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

NADPH Regenerating System.

-

Glutathione (GSH) (10 mM stock).

-

Test Compound (10 mM DMSO stock).

Procedure:

-

Incubation:

-

Prepare reaction mix: Phosphate buffer (pH 7.4), HLM (1 mg/mL final), GSH (5 mM), and Test Compound (10 µM).

-

Pre-incubate at 37°C for 5 mins.

-

Initiate: Add NADPH (1 mM final).

-

Control: Run a parallel tube without NADPH (negative control) and without GSH (metabolic stability control).

-

-

Termination:

-

After 60 mins, quench with ice-cold Acetonitrile (1:1 volume).

-

Centrifuge at 10,000g for 10 mins to pellet protein.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant onto a C18 column.

-

Detection Mode:

-

Full Scan/Data Dependent MS2: Look for Parent + 307 Da (GSH adduct).

-

Neutral Loss Scan: Scan for neutral loss of 129 Da (pyroglutamic acid moiety of GSH). This is the specific signature of a GSH adduct.

-

-

Interpretation:

| Observation | Conclusion | Action |

|---|---|---|

| No +307 Da peak | Stable | Proceed to in vivo PK. |

| +307 Da peak (<1%) | Low Risk | Monitor in tox species. |

| +307 Da peak (>10%) | High Risk | Redesign (See Part 1). |

Part 4: Solubility & Formulation

Anilines are weak bases (pKa ~4-5). Their solubility is highly pH-dependent.

Salt Selection Protocol: Do not default to HCl. While Aniline-HCl is common, the "Common Ion Effect" in the stomach (high Cl⁻ concentration) can suppress dissolution.

Recommended Screen:

-

Mesylate (Methanesulfonate): Often provides better solubility and crystallinity for lipophilic anilines.

-

Tosylate: Good for stability, though higher molecular weight.

-

Free Base: Often amorphous; requires spray-drying dispersion (SDD) if solubility is <10 µg/mL.

References

-

Kalgutkar, A. S. (2015).[1] "Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs." Current Medicinal Chemistry.

-

FDA Guidance for Industry. (2020).[2][3] "Safety Testing of Drug Metabolites (MIST)."[4] U.S. Food and Drug Administration.[2][4][5][6][7]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

-

Baillie, T. A. (2008). "Metabolism and toxicity of drugs: Two decades of progress in industrial drug metabolism." Chemical Research in Toxicology.

-

Kumarew, A., et al. (2020). "Strategies to Mitigate the Bioactivation of Aryl Amines." Chemical Research in Toxicology.

Sources

- 1. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety testing of drug metabolites - Digital Collections - National Library of Medicine [collections.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

- 7. fda.gov [fda.gov]

Strategic Analysis of Aniline & Its Derivatives: High-Fidelity HPLC and GC-MS Protocols

Executive Summary & Chemical Context[1][2][3]

Aniline (Phenylamine) and its derivatives represent a unique challenge in analytical chemistry. While structurally simple, their analysis is complicated by their basicity (

The "Aniline Paradox" in chromatography arises from two competing behaviors:

-

In HPLC: As a weak base, aniline interacts strongly with residual silanols on silica columns, leading to severe peak tailing.

-

In GC: Its polarity and capacity for hydrogen bonding cause adsorption in the inlet liner and column head, resulting in non-linear response factors at trace levels.

This guide provides two field-proven protocols designed to neutralize these interactions, ensuring regulatory compliance and data integrity.

HPLC Strategy: The "High-pH" Hybrid Approach

The Mechanistic Logic

Traditional methods analyze aniline at low pH (pH < 3) to protonate the amine (

The Superior Protocol: We utilize a High-pH (pH 10.5) mobile phase.

-

Mechanism: At pH 10.5 (2 units >

), aniline exists in its neutral, free-base form ( -

Result: The neutral molecule exhibits maximum hydrophobicity, increasing retention (

) and resolution from polar matrix components. -

Hardware Requirement: This requires "Hybrid" particle technology (e.g., ethylene-bridged silica) to prevent column dissolution.

Protocol 1: High-pH Reversed-Phase LC-UV/MS

Objective: Robust quantification of aniline and substituted anilines in drug substances.

Chromatographic Conditions

| Parameter | Setting |

| Column | Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C (Improves mass transfer and peak shape) |

| Detection | UV @ 235 nm (Primary) or MS (ESI+) |

| Injection Vol | 10 µL |

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Isocratic Hold |

| 10.0 | 30 | 70 | Linear Ramp |

| 12.0 | 5 | 95 | Wash |

| 12.1 | 95 | 5 | Re-equilibration |

| 16.0 | 95 | 5 | End |

Critical Success Factor: The Buffer

Ammonium bicarbonate is volatile, making this method fully compatible with LC-MS. Do not use phosphate buffers if MS detection is planned.

Workflow Visualization: pH Selection Logic

Figure 1: Decision matrix for mobile phase pH selection. High pH is preferred to maximize hydrophobic retention.

GC-MS Strategy: The "Inert Path" Protocol

The Mechanistic Logic

Aniline is prone to oxidation and adsorption on active sites (glass wool, dirty liners). For trace analysis (ppb levels), direct injection often fails due to poor linearity.

-

Direct Injection: Suitable for ppm levels if the inlet is ultra-inert.

-

Derivatization: Essential for trace analysis.[1] We use TFAA (Trifluoroacetic Anhydride) to convert aniline to N-trifluoroacetanilide. This lowers polarity, improves volatility, and provides a unique mass fragment.

Protocol 2: Trace Analysis via TFAA Derivatization

Objective: Quantification of aniline impurities < 10 ppm.

Sample Preparation[2][3][4][5][6]

-

Extraction: Dissolve 100 mg sample in 5 mL Dichloromethane (DCM).

-

Base Wash: Wash DCM with 2 mL 1N NaOH (removes acidic interferences).

-

Derivatization:

-

Take 1 mL of the organic layer.

-

Add 50 µL TFAA (Trifluoroacetic anhydride).

-

Incubate at 60°C for 15 minutes.

-

Evaporate to dryness under

and reconstitute in Ethyl Acetate.

-

GC-MS Parameters (Agilent 7890/5977 or equivalent)

| Parameter | Setting |

| Inlet | Splitless @ 250°C. Liner: Ultra Inert, single taper with wool (deactivated). |

| Column | Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 50°C (1 min) → 15°C/min → 300°C (3 min) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

| Acquisition | SIM Mode (Selected Ion Monitoring) |

Mass Spectrometry Targets (SIM)

| Compound | Target Ion (Quant) | Qualifier Ions | Retention Time (Approx) |

| Aniline (Free) | 93.0 | 66.0, 65.0 | 4.2 min |

| Aniline-TFA (Deriv) | 189.0 | 92.0, 69.0 | 7.8 min |

| Aniline-d5 (IS) | 98.0 | 71.0 | 4.1 min |

Workflow Visualization: GC Sample Prep

Figure 2: Workflow selection for GC-MS based on sensitivity requirements.

Validation & Quality Control

To ensure this method meets ICH Q2(R1) standards, the following criteria must be met:

-

System Suitability (HPLC):

-

Tailing Factor (

): Must be < 1.5. (If > 1.5, replace column or increase buffer pH). -

Precision: %RSD of 6 replicate injections < 2.0%.

-

-

Limit of Quantitation (LOQ):

-

HPLC-UV: Typically ~0.5 ppm.

-

GC-MS (TFA Deriv): Typically ~10 ppb (0.01 ppm).

-

-

Inlet Maintenance (GC):

-

Aniline response drops rapidly as the liner gets dirty. Change the liner and gold seal every 100 injections or if QC check standards drop < 80% recovery.

-

References

-

United States Environmental Protection Agency (EPA). (2020).[7] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2]Link

-

Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography.Link

-

National Institutes of Health (NIH) / PubMed. (2000). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization.[8][9]Link

-

Thermo Fisher Scientific. (2013). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[10]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. unitedchem.com [unitedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. omicsonline.org [omicsonline.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

- 8. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Safe Handling and Storage of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline

Executive Summary & Compound Profile

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline (CAS: 946728-26-3) is a specialized pharmaceutical intermediate characterized by a bifunctional structure: an electron-rich aniline ring and a tetrahydrofuran (THF)-ether moiety. This unique architecture presents a dual stability challenge:

-

Oxidative Instability: The aniline nitrogen is prone to radical oxidation, leading to rapid discoloration (browning) and polymerization.

-

Peroxidation Risk: The tetrahydrofuranyl ether linkage contains labile

-hydrogens susceptible to auto-oxidation, potentially forming explosive organic peroxides upon prolonged exposure to atmospheric oxygen.

This guide defines the Gold Standard protocols for researchers to maintain compound integrity (>98% purity) and ensure personnel safety during drug development workflows.

Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| Chemical Name | 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline |

| CAS Number | 946728-26-3 |

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| Appearance | Off-white to pale beige solid (highly purity-dependent) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in Water. |

| Structural Alerts | Primary Aniline (Toxic/Oxidation), Cyclic Ether (Peroxide Former) |

Hazard Identification & Risk Assessment

Before handling, researchers must recognize that this compound shares toxicological profiles with substituted anilines and cresidines.

Health Hazards (GHS Classification Inference)

-

Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1] Anilines can induce methemoglobinemia , impairing the blood's oxygen-carrying capacity.[2]

-

Chronic Toxicity: Suspected Carcinogen/Mutagen (Structural analog to p-cresidine).

-

Sensitization: Potential skin and respiratory sensitizer.

Chemical Stability Hazards

The compound degrades via two distinct pathways if improperly stored. The diagram below illustrates these failure modes.

[1]

Storage Protocols: The "Inert & Cold" Standard

To prevent the degradation pathways mapped above, strict adherence to the Inert & Cold protocol is mandatory.

Primary Storage (Long-Term)

-

Atmosphere: Store strictly under Argon or Nitrogen . The heavier-than-air nature of Argon makes it superior for solid storage in vials.

-

Temperature: -20°C is preferred. 2-8°C is acceptable for short-term (<1 month) usage.

-

Container: Amber glass vials with Teflon-lined screw caps.

-

Prohibited: Do not store in clear glass or plastic containers (plasticizers can leach; light accelerates oxidation).

-

Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent oxygen diffusion.

-

Re-Qualification of Aged Material

If the container has been opened or stored >6 months, perform these checks before use:

-

Visual Inspection: If the solid has turned dark brown or black, significant oxidation has occurred. Purify via recrystallization or chromatography.

-

Peroxide Test: Dissolve a small amount (10 mg) in solvent and test with a semi-quantitative peroxide strip (e.g., Quantofix). If >10 mg/L peroxides are detected, treat with a reducing agent (sodium thiosulfate) before concentration.

Handling & Experimental Protocols

Engineering Controls & PPE[8]

-

Work Environment: All weighing and transfers must occur inside a Chemical Fume Hood .

-

Gloves: Double-gloving is required.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

-

-

Respiratory: If handling large quantities (>5g) of powder outside a hood, a P100/N95 respirator is mandatory.

Safe Weighing Protocol (The "Closed Loop" Method)

To minimize exposure and compound degradation:

-

Equilibrate: Remove vial from freezer and allow it to warm to room temperature before opening . Why? Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis and oxidation.

-

Blanket: Place the vial under a gentle stream of Nitrogen/Argon during the weighing process.

-

Transfer: Use a disposable anti-static spatula. Do not return excess material to the stock vial.

-

Reseal: Immediately purge the headspace with inert gas and reseal the cap tightly.

Solubilization & Reaction Setup

-

Solvent Choice: Use anhydrous, degassed solvents (DMSO, DMF, DCM). Avoid ethers (THF, Diethyl ether) if possible to prevent adding external peroxide sources, unless freshly distilled.

-

Order of Addition: Dissolve the aniline derivative last if the reaction mixture contains strong oxidants.

-

Quenching: When working up reactions, ensure all residual anilines are neutralized or removed to prevent formation of toxic salts in the aqueous waste.

Emergency & Waste Procedures

Spill Management

-

Small Spill (<1 g):

-

Evacuate immediate area.

-

Don full PPE (including respirator).[3]

-

Cover spill with Sand or Vermiculite (Do not use combustible materials like paper towels).

-

Scoop into a hazardous waste container labeled "Toxic Solid".

-

Clean surface with 10% bleach solution (oxidizes traces) followed by soap and water.

-

Exposure Response

-

Skin Contact: Wash immediately with polyethylene glycol (PEG 300/400) or copious soap and water. Note: Anilines are lipophilic; water alone is slow to remove them.

-

Inhalation: Move to fresh air. Seek medical attention immediately; monitor for signs of methemoglobinemia (blue lips/nails).

Waste Disposal

-

Classification: Hazardous Organic Waste (Toxic).

-

Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) to avoid exothermic decomposition.

-

Labeling: Must explicitly state "Contains Aniline Derivatives - Toxic".

Workflow Visualization

The following decision tree guides the researcher through the safe use cycle.

References

-

National Institutes of Health (NIH) . (2023). PubChem Compound Summary: Tetrahydro-5-methylfuran-2-methanol (Structural Analog Data). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA) . Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in the synthesis of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline

Welcome to the technical support center for the synthesis of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is producing a significant amount of a byproduct with a similar mass to my desired product, and I'm observing poor selectivity. What is the likely cause?

Answer: The most probable cause of this issue is a lack of chemoselectivity between O-alkylation and N-alkylation of the starting material, 2-amino-5-methylphenol. The starting aminophenol has two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). While the phenoxide formed by deprotonating the hydroxyl group is generally a stronger nucleophile for O-alkylation in a Williamson ether synthesis, the amino group can also be alkylated, leading to the formation of N-alkylated and potentially N,O-dialkylated side products.[1][2][3]

Underlying Mechanism:

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide nucleophile attacks an alkyl halide.[4][5][6] However, in the case of aminophenols, there's a competitive reaction at the nitrogen atom. The selectivity is influenced by factors such as the base, solvent, and temperature. Nitrogen is less electronegative than oxygen, making the amino group a potent nucleophile in its own right.[7]

Troubleshooting Protocol:

-

Choice of Base and Reaction Conditions:

-

Weaker Bases: Employing milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can favor the deprotonation of the more acidic phenolic proton over the amino group, thus promoting O-alkylation.[8]

-

Temperature Control: Running the reaction at a lower temperature can enhance selectivity. Higher temperatures may provide enough energy to overcome the activation barrier for N-alkylation.

-

-

Protecting Group Strategy:

-

A more robust solution is to temporarily protect the amino group. This ensures that only the hydroxyl group is available for alkylation. A common strategy involves forming an imine (Schiff base) by reacting the aminophenol with an aldehyde (e.g., benzaldehyde).[2][3][9] The imine can then be hydrolyzed after the etherification is complete.

-

Experimental Protocol: Amine Protection with Benzaldehyde

-

To a solution of 2-amino-5-methylphenol in methanol, add an equimolar amount of benzaldehyde.

-

Stir the mixture at room temperature until the formation of the N-benzylideneaminophenol is complete (monitor by TLC).

-

Remove the solvent under reduced pressure. The resulting imine can often be used directly in the next step.

-

Proceed with the Williamson ether synthesis using your base and alkylating agent.

-

After the reaction, the imine can be hydrolyzed back to the amine using a mild acidic workup (e.g., dilute HCl).[2]

FAQ 2: I'm observing the formation of an alkene byproduct. How can I minimize this?

Answer: The formation of an alkene suggests that an E2 elimination reaction is competing with the desired SN2 substitution.[10] This is particularly relevant if the alkylating agent is a secondary or tertiary halide. While (tetrahydrofuran-2-yl)methyl bromide is a primary halide and should favor SN2, elimination can still occur under harsh conditions.

Key Factors Influencing Elimination:

-

Steric Hindrance: A sterically hindered base can favor the abstraction of a proton from the alkylating agent, leading to elimination.

-

High Temperatures: Higher reaction temperatures generally favor elimination over substitution.[10]

-

Strong, Bulky Bases: The use of strong, bulky bases like potassium tert-butoxide can significantly promote the E2 pathway.[6]

Troubleshooting Protocol:

| Parameter | Recommendation for SN2 (Ether Formation) | Rationale |

| Alkyl Halide | Use a primary halide (e.g., (tetrahydrofuran-2-yl)methyl bromide or chloride). | Primary halides are less sterically hindered, favoring SN2.[11][12] |

| Base | Use a non-bulky, strong base like sodium hydride (NaH) or a weaker base like K2CO3. | Less sterically demanding bases are less likely to act as a proton abstractor for elimination.[8][10] |

| Temperature | Conduct the reaction at the lowest effective temperature (e.g., 50-80 °C). | Lower temperatures disfavor the higher activation energy pathway of elimination.[10] |

| Solvent | Use a polar aprotic solvent such as DMF or acetonitrile. | These solvents solvate the cation, leaving a more reactive "naked" alkoxide anion for substitution.[10] |

FAQ 3: My final product purity is low, and I suspect issues with my starting materials. What should I look out for?

Answer: The purity of your starting materials, 2-amino-5-methylphenol and (tetrahydrofuran-2-yl)methyl halide, is critical. Impurities in these reagents can lead to side reactions and complicate purification.

Potential Issues with 2-amino-5-methylphenol:

-

Isomeric Impurities: The synthesis of 5-methyl-2-nitrophenol, a precursor to the aminophenol, often involves the nitration of m-cresol. This can lead to the formation of other isomers, such as 3-methyl-2-nitrophenol.[13][14] These isomers will be carried through the reduction step and participate in the etherification, leading to isomeric impurities in the final product.

-

Oxidation: Aminophenols can be susceptible to oxidation, especially if not stored properly. This can result in colored impurities.

Potential Issues with (tetrahydrofuran-2-yl)methyl halide:

-

Decomposition: The alkylating agent may degrade over time, especially if exposed to moisture or light.

-

Impurities from Synthesis: The synthesis of this reagent could leave residual starting materials or byproducts.

Troubleshooting and Quality Control:

-

Starting Material Analysis: Before starting the synthesis, analyze your starting materials by NMR, GC-MS, or LC-MS to confirm their identity and purity.

-

Purification of 2-amino-5-methylphenol: If isomeric impurities are suspected, consider recrystallization or column chromatography of the aminophenol before use.

-

Freshly Prepared/Purified Alkylating Agent: Use a freshly opened bottle of the alkylating agent or purify it by distillation if its quality is in doubt.

Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the desired reaction, common side reactions, and a troubleshooting workflow.

Caption: Desired vs. Competing Alkylation Pathways.

Caption: Troubleshooting Decision Workflow.

References

-

Williamson ether synthesis - Wikipedia . Wikipedia. [Link]

- US3987113A - Preparation of 5-methyl-2-nitrophenol.

- US4034050A - Preparation of 5-methyl-2-nitrophenol.

-

Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers . Oreate AI Blog. [Link]

-

Williamson Ether Synthesis . J&K Scientific LLC. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

Selective alkylation of the amino group of aminophenols | Download Table . ResearchGate. [Link]

-

Selective alkylation of aminophenols . ResearchGate. [Link]

-

(PDF) Selective alkylation of aminophenols . ResearchGate. [Link]

-

Williamson Ether Synthesis reaction . BYJU'S. [Link]

-

The Williamson Ether Synthesis . Chemistry Steps. [Link]

-

Why n-alkylation is more favorable than o-alkyation ? . ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]

- 14. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]

Strategies for improving the purity of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline

Subject: Strategies for Improving Purity & Process Control

Strategic Overview

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline (CAS: 74437-64-0) is a critical intermediate, most notably in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Afatinib . High purity (>99.5%) is required because impurities introduced at this stage—particularly regioisomers and transition metal residues—can propagate through the quinazoline coupling steps, leading to difficult-to-remove byproducts in the final API.

This guide moves beyond basic synthesis to address purification logic , impurity profiling , and stability management .

Critical Process Parameters (CPP) & Impurity Origins

To improve purity, you must first identify where your process is failing. The synthesis typically involves the O-alkylation of 2-nitro-5-methylphenol followed by nitro-reduction.

Impurity Origin Map

Figure 1: Impurity genesis in the synthesis of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline. Note the risk of furan ring opening under acidic reduction conditions.

Troubleshooting Guides: Purification Protocols

Protocol A: The "pH-Switch" Extraction (Primary Purification)

Best for: Removing unreacted phenols and neutral impurities without chromatography.

The Logic:

Anilines are weak bases (

Step-by-Step Workflow:

-

Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Acid Extraction (Target -> Aqueous):

-

Extract the organic layer with 1M HCl (

volumes). -

Mechanism:[1][2][3][4] The aniline protonates to form the water-soluble hydrochloride salt. Neutral impurities (dimers) and unreacted alkylating agents remain in the organic layer.

-

Checkpoint: Keep the Aqueous Layer . Discard Organic (after TLC check).

-

-

Base Wash (Optional but Recommended):

-

Wash the acidic aqueous layer with a small volume of fresh DCM. This removes trapped non-basic impurities.

-

-

Basification (Target -> Organic):

-

Final Extraction:

-

Extract the cloudy aqueous mixture with EtOAc (

). -

Dry over

, filter, and concentrate.

-

Expert Tip: Avoid using strong acids (like conc. H₂SO₄) or high temperatures during Step 2, as the tetrahydrofuran ring is acid-labile and can open, forming a diol impurity that is very difficult to separate.

Protocol B: Salt Crystallization (Polishing)

Best for: Achieving >99.5% purity for API usage and stabilizing the color.

Free base anilines are prone to oxidation (browning). Converting the product to a crystalline salt locks the purity and prevents degradation.

Recommended Salt: Hydrochloride (HCl) or Oxalate.

Procedure (HCl Salt):

-

Dissolve 10g of the free base aniline in Ethanol (50 mL) .

-

Cool to 0°C.

-

Add 1.1 equivalents of HCl (as 4M solution in Dioxane or Ethanol) dropwise.

-

Observation: A white to off-white precipitate should form.

-

Recrystallization: If the precipitate is colored, heat the ethanol to reflux until dissolved (add minimal water if necessary). Allow to cool slowly to room temperature, then 4°C.

-

Filter and wash with cold Diethyl Ether or MTBE .

Frequently Asked Questions (FAQs)

Q1: My product turns brown/black within 24 hours. How do I stop this?

Diagnosis: Oxidation. Anilines are electron-rich and susceptible to air oxidation, forming quinone-imine like colored impurities. Solution:

-

Store as a Salt: The HCl salt is significantly more stable than the free base.

-

Inert Atmosphere: Store the free base under Argon or Nitrogen.

-

Remove Metals: Trace metals (Fe, Cu, Pd) from the reduction step catalyze oxidation. Pass your final organic solution through a Silica-Thiol scavenger or wash with EDTA solution before final evaporation.

Q2: I see a persistent impurity at RRT 0.85 (HPLC). What is it?

Diagnosis: Likely the unreacted phenol (2-nitro-5-methylphenol or 2-amino-5-methylphenol). Troubleshooting:

-

Phenols often co-elute or drag on silica columns.

-

Fix: Use Protocol A (pH-Switch) . The base wash (pH > 10) will deprotonate the phenol (

), keeping it in the aqueous phase while you extract the aniline into the organic phase.

Q3: Can I use catalytic hydrogenation (Pd/C) for the nitro reduction?

Answer: Yes, but with caution.

-

Risk: The tetrahydrofuran (THF) ring can undergo hydrogenolysis (ring opening) under high pressure or high temperature, especially if the media is acidic.

-

Recommendation: Use 5% Pd/C in Methanol or Ethanol at ambient pressure (balloon) and room temperature. Avoid adding acid to the hydrogenation mixture. Alternatively, use Iron/Ammonium Chloride or Sodium Dithionite for a milder reduction that preserves the ether linkage.

Comparative Solvent Data

| Solvent System | Application | Pros | Cons |

| EtOAc / Hexane | Column Chromatography | Standard separation. | Aniline may streak; requires 1% Et3N. |

| DCM / MeOH | Column Chromatography | Good for polar impurities. | Difficult to remove DCM traces. |

| Ethanol / HCl | Crystallization | Excellent purity upgrade. | Yield loss if too much water is used. |

| MTBE (Methyl tert-butyl ether) | Washing / Trituration | Removes non-polar impurities. | Product is sparingly soluble (good for washing). |

Visualizing the "pH-Switch" Workflow

Figure 2: The "pH-Switch" purification logic. This method utilizes the basicity of the aniline to separate it from phenolic and neutral contaminants without chromatography.

References

-

Boehringer Ingelheim International GmbH. (2012). Process for the preparation of quinazoline derivatives.[6] US Patent RE43,431 E. Link (Describes the synthesis of Afatinib intermediates including the aniline fragment).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

BenchChem. (2025).[7] Recrystallization of Substituted Anilines: Technical Support Guide.[1]Link (General protocols for aniline salt formation).

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Addressing challenges in the scale-up of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline production

Status: Operational Role: Senior Process Safety & Development Scientist Scope: Process Optimization, Safety Engineering, and Impurity Profiling

Executive Summary

This guide addresses the scale-up challenges for 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline , a critical intermediate often utilized in kinase inhibitor synthesis. The production typically follows a two-stage sequence: Williamson Ether Synthesis (alkylation of 2-nitro-4-methylphenol) followed by Catalytic Hydrogenation (nitro reduction).

Scale-up of this molecule introduces specific risks: exothermic runaway during nitro reduction, mass transfer limitations in biphasic alkylation, and oxidative instability of the final aniline. This support center provides self-validating protocols to mitigate these risks.

Module 1: The Alkylation Step (Ether Synthesis)[1]

Context: The formation of the ether linkage between 2-nitro-4-methylphenol and a tetrahydrofurfuryl electrophile (e.g., tosylate or halide).

Process Logic & Impurity Fate Map

The following diagram illustrates the reaction pathway and critical control points for impurity management.

Caption: Figure 1. Reaction pathway for the alkylation step. Competition between SN2 substitution (green) and elimination/hydrolysis side reactions (red) determines yield.

Troubleshooting Guide: Alkylation

Q1: The reaction conversion stalls at 70-80% despite excess electrophile. Why?

-

Root Cause: In biphasic systems (e.g., Toluene/Water or MEK/K2CO3), the reaction is often mass-transfer limited . As the reaction progresses, the byproduct salt (KX) coats the solid base or saturates the aqueous phase, inhibiting further contact.

-

Solution:

-

Phase Transfer Catalysis (PTC): Ensure you are using a PTC like Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%). This shuttles the phenoxide anion into the organic phase.

-

Agitation: Verify impeller tip speed. Scale-up often reduces power-per-volume; increase agitation to maintain the Weber number (droplet size distribution).

-

Water Content: If using solid K2CO3 in ketone solvents, add trace water (1-2%) to facilitate the surface dissolution of the carbonate, creating a "omega phase" on the crystal surface.

-

Q2: We are detecting a "vinyl" impurity (Dihydropyran derivative).

-

Root Cause: Elimination of the tetrahydrofurfuryl electrophile. This occurs if the base is too strong (e.g., NaOH/NaH instead of Carbonate) or the temperature is too high.

-

Solution:

-

Switch to a weaker base: Potassium Carbonate (K2CO3).

-

Lower the reaction temperature by 10°C and extend time.

-

Critical Check: Ensure your electrophile is not the secondary isomer (3-substituted), which eliminates faster than the primary 2-substituted analog.

-

Module 2: Nitro Reduction (Safety Critical)

Context: Catalytic hydrogenation (Pd/C, H2) of the nitro-ether intermediate to the final aniline. This is the most hazardous step due to the high energy of the nitro group reduction (~500 kJ/mol).

Process Safety Logic

Caption: Figure 2. Safety control loop for hydrogenation. Managing heat flow is critical to prevent thermal runaway and hydroxylamine accumulation.

Troubleshooting Guide: Hydrogenation

Q3: We see a sudden pressure spike or temperature excursion.

-

Root Cause: Mass Transfer Runaway. If the reaction is initiated at a low stir rate and then agitation is increased, a large amount of dissolved H2 suddenly becomes available to the catalyst, causing an instantaneous reaction of the accumulated nitro substrate.

-

Protocol:

-

Start-up: Establish agitation before introducing H2 (or before heating, if using a semi-batch feed).

-

Dosing: For large scale (>1kg), do not load all nitro compound at once. Use a semi-batch protocol : Load catalyst and solvent, then feed the nitro-ether solution slowly under H2 pressure. This limits the "thermal potential" inside the reactor at any given time.

-

Q4: The reaction stops before completion (90% conversion).

-

Root Cause: Catalyst Poisoning or Pore Blockage.

-

Sulfur:[1] Did the ether synthesis use a sulfonate (Tosylate/Mesylate)? Residual sulfur species poison Pd/C.

-

THF Ring Opening: Under acidic conditions (if HCl was carried over), the THF ring can open, polymerize, and coat the catalyst.

-

-

Solution:

-

Wash Protocol: Ensure the nitro-ether intermediate is washed with dilute NaHCO3 and water to remove all salts and sulfonates before hydrogenation.

-

Catalyst Spike: Add fresh catalyst (10% of original loading) as a slurry.

-

Solvent: Switch to Methanol or Ethanol. Avoid acidic solvents.

-

Q5: Is the THF ring stable under hydrogenation conditions?

-

Analysis: Generally, yes. The tetrahydrofuran ring is stable to Pd/C at standard conditions (<5 bar, <50°C).

-

Risk: Avoid high temperatures (>80°C) or acidic supports (e.g., Pd on Alumina/Silica with acidic sites), which can facilitate C-O bond cleavage (hydrogenolysis) or ring opening.

Module 3: Isolation & Quality Control

Context: The final product is an electron-rich aniline, which makes it prone to oxidation (turning purple/black) upon exposure to air.

Product Stability Protocol

| Parameter | Recommendation | Rationale |

| Work-up Atmosphere | Nitrogen/Argon Blanket | Prevents auto-oxidation of the amino group. |

| pH Control | Neutral to Basic | Acidic work-up can degrade the THF ether linkage. |

| Storage Form | HCl or Oxalate Salt | Convert the free base aniline to a salt immediately. The salt form is crystalline and resistant to oxidation. |

| Drying | Vacuum < 40°C | High heat accelerates decomposition. |

Q6: The product turns dark/purple during filtration.

-

Root Cause: Oxidation of the electron-rich aniline "head" group.

-

Solution:

-

Add an antioxidant (e.g., Sodium Metabisulfite or Ascorbic Acid) to the aqueous work-up washes.

-

Perform the final crystallization in the presence of a reducing agent or immediately acidify to the stable salt form.

-

References

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

- Kappe, C. O., & Dallinger, D. (2006). "Controlled Microwave Processing in Modern Organic Synthesis." Nature Reviews Drug Discovery. (Discusses mass transfer effects in ether synthesis).

-

Org. Process Res. Dev. (2003). "Safety of Catalytic Hydrogenation." Organic Process Research & Development. (Authoritative source on nitro reduction safety).

-

BenchChem. (2025).[2][3] "Williamson Ether Synthesis Scale-Up Protocols." Link (General protocols for biphasic ether synthesis).

-

Common Organic Chemistry. (2024).[4][5] "Nitro Reduction Conditions and Safety." Link (Reference for catalyst selection and compatibility).

Disclaimer: These protocols are for research and development purposes. All scale-up activities must be preceded by a rigorous Process Safety Assessment (PSA) and Calorimetry study (RC1/DSC).

Sources

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline with HPLC-UV

In the landscape of pharmaceutical development and chemical synthesis, the assurance of compound purity is not merely a quality control checkpoint; it is a fundamental prerequisite for safety, efficacy, and regulatory compliance. This guide provides an in-depth, scientifically grounded approach to validating the purity of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline, a key intermediate in various synthetic pathways. We will explore a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, contextualize its performance against alternative analytical techniques, and provide the experimental details necessary for its implementation and validation in a laboratory setting.

The Criticality of Purity in Pharmaceutical Intermediates

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Impurities, which can arise from the manufacturing process, degradation, or storage, can have significant consequences.[1] These can range from altering the physiochemical properties of the final API to introducing potential toxicities. Therefore, a rigorously validated analytical method is paramount to ensure the purity of this intermediate.

HPLC-UV: The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly for the separation and quantification of non-volatile and thermally labile compounds.[2] When coupled with a UV detector, it becomes a powerful tool for the analysis of chromophoric molecules like aromatic amines.[3][4] The choice of HPLC-UV for this application is predicated on its high resolution, sensitivity, and reproducibility.

The "Why" Behind the Method: Causality in Experimental Choices

The development of a successful HPLC-UV method hinges on a systematic understanding of the analyte and potential impurities. For 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline, a reversed-phase HPLC method is the logical starting point. The non-polar nature of the stationary phase (typically C18) and a polar mobile phase allows for the effective separation of the main compound from both more polar and less polar impurities.

The selection of the mobile phase, a critical parameter, is guided by the need to achieve optimal resolution and peak shape. A gradient elution, starting with a higher percentage of a weak solvent (e.g., water with a pH modifier like formic acid or ammonium acetate) and gradually increasing the percentage of a strong organic solvent (e.g., acetonitrile or methanol), is often employed to separate a wide range of impurities with varying polarities. The UV detection wavelength is selected based on the absorbance maximum of the aniline derivative, ensuring maximum sensitivity.

A Self-Validating System: The HPLC-UV Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, which we will adapt for our specific application.[5][6][7]

Experimental Workflow for HPLC-UV Method Validation

Caption: A workflow diagram illustrating the key stages of HPLC-UV method development and validation.

Step-by-Step Experimental Protocol

1. System Suitability: Before any validation runs, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline multiple times (typically five or six replicates). The system is deemed suitable if the relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters (e.g., tailing factor, theoretical plates) are within predefined limits (e.g., RSD < 2%).

2. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Protocol: Analyze a sample of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline, a placebo (matrix without the analyte), and a sample spiked with known potential impurities. The method is specific if the peak for the main compound is well-resolved from all other peaks. Peak purity can also be assessed using a photodiode array (PDA) detector.[8]

3. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

-